molecular formula C23H29N3O6S B2379792 N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896290-48-5

N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2379792
M. Wt: 475.56
InChI Key: NTKJCSVRYMHQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O6S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves the reaction of 4-methoxyphenethylamine with 1-(4-methoxyphenylsulfonyl)pyrrolidine-2-carbaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with oxalyl chloride to form the oxalylamide derivative of the amine, which is then treated with N-methyl-2-chloroacetamide to form the final product.

Starting Materials
4-methoxyphenethylamine, 1-(4-methoxyphenylsulfonyl)pyrrolidine-2-carbaldehyde, sodium borohydride, oxalyl chloride, N-methyl-2-chloroacetamide

Reaction
Step 1: Reaction of 4-methoxyphenethylamine with 1-(4-methoxyphenylsulfonyl)pyrrolidine-2-carbaldehyde to form an imine intermediate, Step 2: Reduction of the imine intermediate with sodium borohydride to form the corresponding amine, Step 3: Reaction of the amine with oxalyl chloride to form the oxalylamide derivative of the amine, Step 4: Treatment of the oxalylamide derivative with N-methyl-2-chloroacetamide to form the final product

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S/c1-31-19-7-5-17(6-8-19)13-14-24-22(27)23(28)25-16-18-4-3-15-26(18)33(29,30)21-11-9-20(32-2)10-12-21/h5-12,18H,3-4,13-16H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKJCSVRYMHQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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